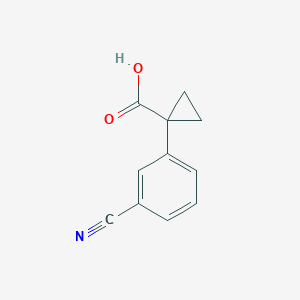

1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-cyanophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-8-2-1-3-9(6-8)11(4-5-11)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGZKUFFMLSNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC(=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314766-31-8 | |

| Record name | 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. The guide details the compound's core identifiers, physicochemical properties, a plausible synthetic pathway, and its potential applications as a structural motif in modern drug design. Emphasis is placed on the rationale behind its use, particularly the role of the cyclopropane ring as a bioisosteric replacement for other chemical groups. This guide also includes essential safety information and a representative experimental protocol for its application in amide bond formation, a cornerstone reaction in pharmaceutical synthesis.

Chemical Identity and Identifiers

This compound is a disubstituted cyclopropane derivative featuring both a cyanophenyl and a carboxylic acid group attached to the same carbon atom of the cyclopropane ring. This unique arrangement provides a rigid scaffold that is increasingly utilized in the design of novel therapeutic agents. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1314766-31-8 | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [1][4][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(3-cyanophenyl)cyclopropanecarboxylic acid | [1] |

| InChI Key | ICGZKUFFMLSNKA-UHFFFAOYSA-N | [1][5] |

Physicochemical and Predicted Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. The data presented here are compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Weight | 187.19 g/mol | [2][4] |

| Monoisotopic Mass | 187.06332 Da | [5] |

| Physical Form | Powder | [1] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room Temperature | [1] |

| XlogP (Predicted) | 1.4 | [5] |

Synthesis and Rationale

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient route can be designed based on established methodologies for creating substituted cyclopropanes. The proposed pathway involves the hydrolysis of a nitrile precursor, which itself is formed via a cyclization reaction.

Proposed Synthetic Pathway

A logical approach begins with 3-cyanophenylacetonitrile and 1,2-dibromoethane. The reaction proceeds via a base-mediated double alkylation to form the cyclopropane ring, followed by hydrolysis of the ring nitrile to the desired carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Considerations and Expertise

-

Step 1: Cyclization: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the benzylic carbon of 3-cyanophenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, sequentially displacing both bromine atoms on 1,2-dibromoethane to form the cyclopropane ring. This intramolecular cyclization is a common and effective method for creating three-membered rings.[6]

-

Step 2: Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis (e.g., using aqueous sulfuric acid) is often preferred as it directly yields the carboxylic acid upon workup, avoiding an intermediate carboxylate salt. The robust nature of the cyclopropane ring ensures it remains intact during this transformation.[6][7]

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable building block for medicinal chemists. The carboxylic acid functional group is a cornerstone in drug design, often involved in critical binding interactions with biological targets.[8][9]

The Role of the Cyclopropane Scaffold

The cyclopropane ring is not merely a spacer. It serves as a "bioisostere," a substituent that mimics the spatial arrangement and electronic properties of other chemical groups (like a gem-dimethyl group or an alkene) but with distinct advantages:

-

Conformational Rigidity: The rigid, three-dimensional nature of the cyclopropane ring locks the attached phenyl and carboxyl groups into a specific spatial orientation. This reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

-

Metabolic Stability: Unlike a gem-dimethyl group, which can be susceptible to oxidative metabolism, the cyclopropane ring is generally more resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Novelty and Patentability: Incorporating unique scaffolds like this can lead to novel chemical entities with distinct intellectual property profiles.[10]

Potential as an Intermediate

This compound is an ideal starting point for creating a library of derivatives. The carboxylic acid can be readily converted into a wide range of functional groups, including esters, amides, and ketones, allowing for systematic exploration of the structure-activity relationship (SAR) of a lead compound. Its derivatives have potential applications as parasiticides, insecticides, and in other agrochemical and pharmaceutical contexts.[11]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following information is derived from supplier safety data.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

Handling Recommendation: Handle in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid generating dust.

Representative Experimental Protocol: Amide Coupling

To illustrate the utility of this compound, a standard protocol for forming an amide bond with a primary amine is provided. This is a foundational reaction in the synthesis of many pharmaceutical agents.

Caption: Standard workflow for an amide coupling reaction.

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Coupling Agent Addition: To the stirred solution, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

-

Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture. The base neutralizes the acid formed during the reaction, driving it to completion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel to obtain the pure amide product.

This self-validating protocol includes monitoring and purification steps to ensure the identity and purity of the final compound, which is essential for its use in further research and development.

Conclusion

This compound is a highly functionalized and valuable building block for chemical synthesis. Its defining features—the rigid cyclopropane core, the versatile carboxylic acid handle, and the electronically distinct cyanophenyl group—provide a unique combination of properties sought after in modern drug discovery.[16][17] Understanding its identifiers, synthetic rationale, and safe handling procedures enables researchers to effectively incorporate this promising intermediate into the development of next-generation therapeutics and agrochemicals.

References

-

PubChemLite. This compound (C11H9NO2). [Link]

-

PubChem. 1-Cyanocyclopropanecarboxylic acid. [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. [Link]

-

Wikipedia. Cyclopropane carboxylic acid. [Link]

- Google Patents.

-

ResearchGate. Application to carboxylic acid-containing drugs and natural products. [Link]

- Google Patents.

-

PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

-

Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

- Google Patents.

-

Patsnap Eureka. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. [Link]

-

PubChem. 3-Cyanocyclopentane-1-carboxylic acid. [Link]

Sources

- 1. This compound | 1314766-31-8 [sigmaaldrich.com]

- 2. molcore.com [molcore.com]

- 3. 1314766-31-8|this compound| Ambeed [ambeed.com]

- 4. This compound - CAS:1314766-31-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. EP0038271B1 - Cyclopropane carboxylic acid derivatives, their preparation and use in combating parasites of plants and animals, their compositions and intermediates - Google Patents [patents.google.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. researchgate.net [researchgate.net]

- 17. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends [eureka.patsnap.com]

Technical Guide: 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid in Medicinal Chemistry

This technical guide details the medicinal chemistry profile, synthetic utility, and pharmacological significance of 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid .

This molecule represents a "privileged scaffold" in modern drug discovery—specifically designed to address two of the most common failure modes in lead optimization: metabolic instability at the benzylic position and conformational entropy .

Part 1: Executive Summary & Chemical Profile

This compound is a bifunctional building block used to construct conformationally restricted pharmacophores. It serves as a bioisostere for phenylacetic acid derivatives, offering superior metabolic stability and distinct vector positioning for substituents.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Key Functional Groups | Carboxylic Acid (C-1), Cyano (C-3 on Phenyl), Cyclopropane (Core) |

| SMILES | N#Cc1cccc(c1)C2(CC2)C(=O)O |

| Primary Utility | Metabolic blocking (benzylic), conformational locking, peptidomimetic scaffold.[1] |

Part 2: Mechanistic Role in Drug Design

The "Metabolic Shield" Effect

One of the primary liabilities of phenylacetic acid derivatives in drug candidates is rapid oxidation at the benzylic carbon (the carbon connecting the phenyl ring to the acid) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

-

Mechanism of Failure: The benzylic position stabilizes radical intermediates, making it a "hotspot" for hydroxylation.

-

The Cyclopropane Solution: Replacing the benzylic methylene (-CH₂-) or methine (-CH(R)-) with a 1,1-disubstituted cyclopropane eliminates the extractable benzylic hydrogen. This modification effectively "shields" the molecule from metabolic degradation while retaining the electronic connection between the aromatic ring and the carboxylate.

Conformational Restriction (The Thorpe-Ingold Effect)

Unlike open-chain gem-dimethyl analogs, the cyclopropane ring imposes a rigid angular constraint (bond angle ~60°). This locks the relative orientation of the phenyl ring and the carboxylic acid (or its amide derivatives).

-

Benefit: This pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty upon binding to a receptor (e.g., GPCRs or Kinases).

The 3-Cyano Handle

The meta-cyano group is not merely a passive substituent; it is a versatile synthetic handle.

-

Polar Interactions: It can accept hydrogen bonds in the active site.

-

Synthetic Divergence: It serves as a precursor for:

-

Tetrazoles (via azide cycloaddition) – Bioisostere for carboxylic acids (e.g., in Angiotensin II receptor blockers).

-

Primary Amines (via reduction) – For linker attachment.

-

Amidines – For serine protease inhibition.

-

Part 3: Synthetic Protocol

Synthesizing this molecule requires a strategy that installs the cyclopropane ring without hydrolyzing the sensitive cyano group on the phenyl ring. The standard "nitrile-alkylation" route is risky because subsequent hydrolysis often attacks both the aliphatic and aromatic nitriles.

Recommended Route: Ester-Enolate Alkylation This protocol uses an ester precursor, allowing selective saponification of the ester over the nitrile.

Step-by-Step Methodology

Stage 1: Cyclopropanation

Precursor: Ethyl 2-(3-cyanophenyl)acetate.

Reagents: 1,2-Dibromoethane, Potassium Carbonate (

-

Preparation: Dissolve Ethyl 2-(3-cyanophenyl)acetate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in anhydrous DMSO.

-

Base Addition: Add finely powdered

(2.5 eq) at room temperature. -

Reaction: Stir vigorously at 25–40°C for 12–18 hours. The reaction proceeds via a double

mechanism.-

Checkpoint: Monitor via TLC/LCMS for the disappearance of the mono-alkylated intermediate.

-

-

Workup: Quench with water/ice. Extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO. Dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Product: Ethyl 1-(3-cyanophenyl)cyclopropane-1-carboxylate.

-

Stage 2: Selective Hydrolysis (Saponification)

Reagents: Lithium Hydroxide (LiOH), THF, Water.

-

Solvation: Dissolve the ester from Stage 1 in a 3:1 mixture of THF:Water.

-

Saponification: Add LiOH (1.5 eq) at 0°C.

-

Controlled Warming: Allow to warm to room temperature. Do not reflux, as high heat/pH may hydrolyze the aromatic nitrile to an amide.

-

Acidification: Carefully acidify to pH 3–4 using 1N HCl at 0°C.

-

Isolation: Extract the free acid with EtOAc. Recrystallize from Hexane/EtOAc if necessary.

Visualization of Synthetic Logic

Part 4: Applications in Medicinal Chemistry[2][3][4]

This scaffold is not limited to a single drug but is a recurring motif in the optimization of several therapeutic classes.[2]

Cathepsin K Inhibitors (Osteoporosis)

In the development of Cathepsin K inhibitors (e.g., analogs of Odanacatib ), the P3 or P2 position often requires a hydrophobic group that resists metabolism.

-

Role: The 1-phenylcyclopropane moiety fits into the S2 hydrophobic pocket of the enzyme.

-

Advantage: The cyclopropane ring prevents the "soft spot" oxidation seen in leucine or phenylalanine analogs.

11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibitors of 11

-

Role: this compound serves as the "right-hand side" acid component.

-

Mechanism: The cyano group targets the enzyme's catalytic site or interacts with Ser/Tyr residues, while the cyclopropane constrains the amide bond to avoid steric clash with the cofactor binding loop.

NK1 Receptor Antagonists

Neurokinin-1 (NK1) antagonists (used for chemotherapy-induced nausea) frequently employ 1,1-disubstituted phenyl rings.

-

Role: The scaffold mimics the spatial arrangement of the benzhydryl groups found in older antagonists (like Aprepitant) but with lower molecular weight and improved lipophilic efficiency (LipE).

Comparative Data: Metabolic Stability

The following table illustrates the theoretical improvement in half-life (

| Scaffold Type | Structure | Primary Metabolite | |

| Phenylacetic Acid | Ph-CH₂-COOH | < 20 min | Benzylic -OH |

| Gem-Dimethyl | Ph-C(Me)₂-COOH | ~ 45 min | Methyl hydroxylation |

| Cyclopropane | Ph-C(cPr)-COOH | > 120 min | Aromatic hydroxylation (Slow) |

Part 5: Bioisosteric Mapping Pathway

The diagram below illustrates the logical progression medicinal chemists use to arrive at this specific scaffold during Lead Optimization.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of carboxylic acids and ring constraints).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design for High Throughput Screening Hits." Current Medicinal Chemistry, 12(14), 1649-1659.

- Gagnon, A., et al. (2010). "Synthesis of 1-Arylcyclopropanecarboxylic Acids." Journal of Organic Chemistry. (Context: Synthetic protocols for 1,1-disubstituted cyclopropanes).

-

Barnes, B. J., et al. (2010). "Discovery of PF-3882845: A Mineralocorticoid Receptor Antagonist."[3] Journal of Medicinal Chemistry. (Context: Use of cyanophenyl-cyclopropane scaffolds in receptor antagonists).

Sources

Technical Guide: Metabolic Stability of Cyano-Substituted Cyclopropane Acids

This guide provides an in-depth technical analysis of the metabolic stability of cyano-substituted cyclopropane carboxylic acids, designed for drug discovery scientists.

Executive Summary

In medicinal chemistry, the cyano-substituted cyclopropane carboxylic acid moiety represents a high-value "metabolic shield." By integrating the conformational rigidity of the cyclopropane ring with the electron-withdrawing nature of the nitrile group, this scaffold effectively blocks standard metabolic soft spots (e.g.,

This guide details the structural rationale, metabolic liabilities, and specific experimental protocols required to validate the stability of this motif in preclinical drug development.

Part 1: Structural Rationale & Physicochemical Impact[1]

The "Conformational Lock" & Metabolic Blocking

The cyclopropane ring acts as a bioisostere for alkenes or carbonyls but with distinct metabolic advantages.

-

Blocking

-Oxidation: In linear alkyl acids, the -

Steric Shielding: The bond angles (

) and rigid structure create a "wall" that hinders the approach of bulky metabolic enzymes (specifically CYP450 isoforms) to adjacent susceptible sites.

The Nitrile Effect on Acidity (pKa Modulation)

The presence of a cyano group (–CN) on the cyclopropane ring exerts a strong electron-withdrawing induction (

-

pKa Shift: A standard cyclopropanecarboxylic acid has a pKa

4.8. Introducing a geminal or vicinal cyano group can depress the pKa to 2.5–3.5 . -

Biological Consequence: At physiological pH (7.4), the acid is almost exclusively anionic (

). This high ionization state reduces passive permeability but significantly alters its interaction with Phase II conjugating enzymes (UGTs), often reducing the rate of acyl glucuronidation compared to less acidic analogs.

Part 2: Metabolic Vulnerabilities & Mechanisms[2]

Phase I: Oxidative Resistance

Cyano-cyclopropanes are exceptionally resistant to CYP450-mediated oxidation.

-

Mechanism: CYP enzymes typically attack electron-rich centers (e.g., lone pairs,

-systems). The electron-deficient nature of the cyano-cyclopropane ring (due to ring strain + EWG nitrile) makes it a poor substrate for radical abstraction or oxygen insertion. -

Exception (The Liability): If the cyclopropane is substituted with an amine or ether, CYP-mediated radical formation can trigger ring opening , leading to reactive enone intermediates. However, in the acid scaffold, this risk is minimal.

Phase II: Acyl Glucuronidation (The Primary Risk)

The carboxylic acid moiety is the primary metabolic handle. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes can conjugate the carboxylate to form acyl glucuronides (AGs) .

-

Risk: Acyl glucuronides are potentially reactive electrophiles. They can undergo:

-

Hydrolysis: Back to parent acid (futile cycle).

-

Acyl Migration: Isomerization to 2-, 3-, or 4-O-acyl glucuronides.

-

Covalent Binding: Reaction with lysine residues on serum proteins (e.g., albumin), leading to hapten formation and potential immune-mediated idiosyncratic toxicity (IADRs).

-

The Cyano Advantage: The steric bulk of the cyclopropane ring, combined with the electronic deactivation by the nitrile, often slows the rate of AG formation and, crucially, can retard the rate of acyl migration, rendering the metabolite less toxic than linear analogs.

Part 3: Experimental Protocols (Self-Validating Systems)

To assess the stability of this scaffold, a tiered approach is required. Standard "metabolic stability" assays (microsomes only) are insufficient because they often lack the cofactor (UDPGA) required for Phase II metabolism.

Protocol A: Differential Microsomal Stability (Phase I vs. II)

Objective: Distinguish between CYP-mediated clearance and UGT-mediated clearance.

-

Preparation: Thaw liver microsomes (human/rat/mouse) on ice.

-

Incubation System 1 (CYP only):

-

Substrate: 1

M Test Compound. -

Cofactor: NADPH (1 mM).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Incubation System 2 (Phase II dominant):

-

Substrate: 1

M Test Compound. -

Cofactor: NADPH (1 mM) + UDPGA (5 mM) .

-

Activator: Alamethicin (25

g/mL) . -

Note: Alamethicin is a pore-forming peptide essential for permeabilizing the microsomal membrane to allow UDPGA entry to the active site of UGTs. Without this, UGT activity is significantly underestimated.

-

-

Sampling: Aliquot at 0, 15, 30, and 60 mins into cold acetonitrile (containing internal standard).

-

Analysis: LC-MS/MS.

-

Validation: If

in System 2 >> System 1, the primary clearance is glucuronidation.

Protocol B: Acyl Glucuronide Reactivity (T1/2 Assay)

Objective: If an acyl glucuronide is formed, is it toxic?

-

Biosynthesis: Generate the acyl glucuronide using liver microsomes (scaled up) or recombinant UGTs. Purify via semi-prep HPLC.

-

Degradation Assay: Incubate purified acyl glucuronide (10

M) in 100 mM phosphate buffer (pH 7.4) at 37°C. -

Monitoring: Monitor loss of parent 1-

-glucuronide and appearance of isomers (2/3/4-acyl migration products) via LC-MS. -

Metric: Calculate

of degradation.- hours: High Risk (Reactive).

- hours: Low Risk (Stable).

Part 4: Visualization of Metabolic Fate

The following diagram illustrates the decision tree for evaluating the metabolic fate of cyano-cyclopropane acids.

Caption: Metabolic decision tree highlighting the resistance to CYP oxidation and the critical branching point at Acyl Glucuronidation.

Part 5: Data Presentation & SAR

When analyzing Structure-Activity Relationships (SAR), use the following table format to compare the stability of the cyano-cyclopropane motif against standard bioisosteres.

| Scaffold Type | pKa | CYP Stability | UGT Stability | Metabolic Liability |

| Linear Alkyl Acid | ~4.8 | Low | Low | |

| Cyclopropane Acid | ~4.8 | High | Moderate | Acyl glucuronidation (reactive) |

| 1-Cyano-Cyclopropane Acid | ~2.8 | Very High | High | Low (Ion trap effect, slow conjugation) |

| Fluorinated Analog | ~4.2 | High | Moderate | Defluorination (rare), Glucuronidation |

Key Takeaway for Drug Design

The 1-cyano-cyclopropane acid is superior to the unsubstituted cyclopropane acid regarding metabolic stability. The electron-withdrawing nitrile group reduces the nucleophilicity of the carboxylate, thereby reducing its affinity for UGT active sites and increasing the half-life of the parent drug.

References

-

Metabolic Stability of Nitriles

-

Cyclopropane in Drug Design (Odanacatib Case Study)

- Isabel, E., et al. "Advances in the discovery of cathepsin K inhibitors on bone resorption." PMC, 2013.

-

Source: [Link]

-

Acyl Glucuronide Toxicity Mechanisms

-

Metabolic Activation of Carboxylic Acids

-

Cyclopropane Ring Opening Mechanisms

- Hanzlik, R. P., et al. "The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis." PMC, 2010.

-

Source: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Functionalization of the Nitrile Group in 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid

Executive Summary & Chemical Challenge

The scaffold 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid represents a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and various GPCR-targeted therapeutics. However, functionalizing the nitrile (–CN) group on this molecule presents a "Selectivity Triad" challenge that often leads to synthetic failure or low yields:

-

The Carboxylic Acid Interference: Standard nitrile reductions (e.g., LiAlH₄) will indiscriminately reduce the carboxylic acid to an alcohol.

-

The Cyclopropane Strain: The cyclopropane ring is thermodynamically unstable. Strong acidic conditions or high-pressure hydrogenation (Pd/C) can lead to ring-opening (homolytic or heterolytic cleavage), destroying the pharmacophore.

-

The Nitrile Inertness: The nitrile is less reactive than the carboxylic acid towards nucleophiles, requiring activation that must not disturb the other two moieties.

This guide provides three field-proven, self-validating protocols to selectively transform the nitrile group into a Tetrazole (bioisostere), Primary Amide (hydrolysis), or Primary Amine (reduction), while preserving the cyclopropane ring and the carboxylic acid.

Reaction Landscape & Decision Matrix

The following diagram illustrates the chemoselective pathways detailed in this guide.

Figure 1: Chemoselective divergence from the parent nitrile scaffold. Each pathway is selected to avoid cross-reactivity with the carboxylic acid.

Application 1: Synthesis of the Tetrazole Bioisostere

Target: Conversion of –CN to a 5-substituted-1H-tetrazole. Relevance: Tetrazoles are metabolically stable bioisosteres of carboxylic acids, crucial in "sartan" type drugs (e.g., Losartan, Valsartan).[1]

The Challenge

Traditional methods use tributyltin azide (toxic) or ammonium chloride/sodium azide in DMF (risk of sublimation/explosion). Furthermore, the free carboxylic acid on our substrate can protonate the azide, releasing toxic hydrazoic acid (HN₃).

The Solution: Zinc-Catalyzed [3+2] Cycloaddition

We utilize the Sharpless/Demko protocol using Zinc Bromide (ZnBr₂).[1] This Lewis acid activates the nitrile, allowing the reaction to proceed in water/isopropanol without protecting the carboxylic acid.

Protocol A: ZnBr₂ Mediated Cycloaddition[2]

| Parameter | Specification |

| Reagents | Sodium Azide (NaN₃, 1.5 eq), Zinc Bromide (ZnBr₂, 1.0 eq) |

| Solvent | Water : Isopropanol (2:1) |

| Temperature | Reflux (approx. 85-90°C) |

| Time | 12 - 24 Hours |

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in Water/IPA.

-

Addition: Add ZnBr₂ (1.0 eq) followed by NaN₃ (1.5 eq). Caution: Add azide slowly.

-

Reaction: Heat to reflux.[1] The Lewis acidic Zinc coordinates to the nitrile nitrogen, increasing electrophilicity.

-

Monitoring: Monitor by LC-MS. The tetrazole product is more polar and will elute earlier than the starting material.

-

Workup (Critical):

Self-Validation:

-

Success Indicator: The product should precipitate or crystallize upon acidification due to the lower solubility of the tetrazole-acid species compared to the salt.

Application 2: Selective Hydrolysis to Primary Amide

Target: Conversion of –CN to –CONH₂ without hydrolyzing to –COOH. Relevance: Primary amides are key intermediates for Hofmann rearrangements or as final pharmacophores.

The Challenge

Acid or base hydrolysis usually proceeds rapidly from Nitrile → Amide → Acid. Stopping at the amide is difficult. Additionally, the cyclopropane ring is sensitive to the harsh acidic conditions (e.g., 80% H₂SO₄) typically used for this transformation.

The Solution: Radziszewski Reaction

Using Hydrogen Peroxide (H₂O₂) in basic media allows for the generation of the hydroperoxide anion (HOO⁻), a super-nucleophile that attacks the nitrile to form an imidate, which spontaneously eliminates oxygen to form the amide. This stops selectively at the amide.

Protocol B: UHP (Urea-Hydrogen Peroxide) Method

| Parameter | Specification |

| Reagents | Urea-Hydrogen Peroxide adduct (UHP, 4.0 eq), K₂CO₃ (0.2 eq) |

| Solvent | Acetone : Water (1:1) |

| Temperature | Room Temperature (20-25°C) |

| Time | 2 - 6 Hours |

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in Acetone/Water.

-

Catalyst: Add Potassium Carbonate (K₂CO₃).

-

Oxidant: Add UHP portion-wise. (UHP is a solid, safer source of anhydrous H₂O₂).

-

Mechanism: The HOO⁻ attacks the nitrile carbon. The resulting intermediate rearranges to the amide and releases O₂.

-

Quenching: Add saturated Sodium Thiosulfate (Na₂S₂O₃) to quench excess peroxide (test with starch-iodide paper: blue = active peroxide).

-

Isolation: Evaporate acetone. The amide often precipitates from the remaining water. If not, extract with EtOAc.

Self-Validation:

-

Visual Cue: Mild bubbling (O₂ release) indicates the reaction is progressing.

-

Purity Check: H-NMR will show two broad singlets (approx. 6.0–7.5 ppm) corresponding to the NH₂ protons, distinct from the carboxylic acid proton.

Application 3: Chemoselective Reduction to Amine

Target: Conversion of –CN to –CH₂NH₂ while preserving the –COOH. Relevance: Benzylamines are universal linkers in drug discovery.

The Challenge

-

LiAlH₄: Reduces both –CN and –COOH.

-

Borane (BH₃): Reduces –COOH faster than –CN.

-

Catalytic Hydrogenation (Pd/C): Risks opening the cyclopropane ring.

The Solution: Cobalt Boride Reduction (in situ)

The combination of Cobalt(II) Chloride and Sodium Borohydride generates "Cobalt Boride" (Co₂B) in situ. This species coordinates to the nitrile and facilitates hydride transfer without reducing the carboxylate anion (which forms immediately in the basic borohydride solution).

Protocol C: CoCl₂ / NaBH₄ Reduction[4][5]

| Parameter | Specification |

| Reagents | CoCl₂·6H₂O (2.0 eq), NaBH₄ (5.0 eq) |

| Solvent | Methanol (dry) |

| Temperature | 0°C to Room Temperature |

Step-by-Step Methodology:

-

Solvation: Dissolve the substrate and CoCl₂·6H₂O in Methanol. The solution will be pink/purple.

-

Reduction: Cool to 0°C. Add NaBH₄ powder portion-wise.

-

Visual Validation: The solution will turn black immediately, accompanied by hydrogen evolution. This indicates the formation of the active Cobalt Boride catalyst.[3]

-

Stirring: Allow to warm to RT and stir for 2 hours.

-

Workup:

-

Quench with 1N HCl (carefully!) to destroy residual borohydride and dissolve the black cobalt precipitate.

-

Adjust pH to ~9 with NaOH to ensure the amine is in the free base form (zwitterionic with the acid).

-

Note: Because the product is an amino-acid (zwitterion), it is highly water-soluble. Do not use standard extraction.

-

Purification: Use Ion Exchange Chromatography (SCX-2 cartridge) or isoelectric precipitation.

-

Experimental Workflow Visualization

Figure 2: Operational workflow for the two most complex transformations (Tetrazole and Amine formation).

References

-

Organic Chemistry Portal. "Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides and Nitriles." [Link]

-

Organic Syntheses. "Cyclopropanecarboxylic acid." (Grounding for cyclopropane stability/synthesis). [Link]

-

Chemistry Steps. "Converting Nitriles to Amides." (Radziszewski reaction mechanism).[4] [Link]

-

MIT Open Access. "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." (Validation of the ZnBr2/NaN3 safety profile). [Link]

Sources

Application Note: Chemoselective Reductive Amination of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid Derivatives

This Application Note is designed for medicinal chemists and process development scientists working with 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid scaffolds. These structures are critical intermediates in the synthesis of SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) analogs, structurally related to Milnacipran and Levomilnacipran.

The guide focuses on chemoselective reductive amination , addressing the specific challenge of preserving the nitrile (cyano) group and the strained cyclopropane ring while installing the amine functionality.

Executive Summary & Chemical Strategy

The direct reductive amination of this compound is chemically ambiguous. "Reductive amination" strictly refers to the condensation of a carbonyl (aldehyde/ketone) with an amine. Therefore, this protocol addresses the two chemically valid transformations for this scaffold:

-

Route A (Major): Reductive amination of the aldehyde derivative (1-(3-cyanophenyl)cyclopropane-1-carbaldehyde).

-

Route B (Minor): Direct reductive alkylation of the carboxylic acid using silane donors (emerging methodology).

The Chemoselectivity Challenge

The substrate contains two high-risk functional groups:

-

The Nitrile (-CN): Susceptible to reduction to primary amines under standard hydrogenation (H₂/Pd) or strong hydride conditions (LiAlH₄).

-

The Cyclopropane Ring: Susceptible to ring-opening under strong Lewis acidic conditions or high thermal stress.

Strategic Solution: The protocols below utilize Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide , which effectively reduce the intermediate imine/iminium species without affecting the nitrile or opening the cyclopropane ring.

Reaction Pathway Visualization

The following diagram outlines the logical flow from the parent acid to the target amine, highlighting the critical decision points for reagent selection.

Caption: Chemoselective pathway avoiding nitrile reduction and cyclopropane ring opening.

Critical Reagent Matrix

| Reagent | Role | Compatibility: Nitrile | Compatibility: Cyclopropane | Recommendation |

| NaBH(OAc)₃ (STAB) | Mild Hydride Donor | Excellent (Does not reduce -CN) | Excellent (Neutral pH) | Primary Choice |

| NaBH₃CN | Hydride Donor | Good (Requires pH control) | Good | Secondary Choice (Toxic) |

| Ti(OiPr)₄ | Lewis Acid / Water Scavenger | Excellent | Good (Mild Lewis Acid) | Use for hindered amines |

| H₂ / Pd-C | Hydrogenation | Poor (Reduces -CN to -CH₂NH₂) | Variable (Can open ring) | DO NOT USE |

| LiAlH₄ | Strong Hydride | Poor (Reduces -CN) | Good | DO NOT USE |

Detailed Experimental Protocols

Protocol A: Standard STAB-Mediated Reductive Amination

Best for: Primary and non-hindered secondary amines. Mechanism: STAB is less basic than NaBH₄ and allows for the preferential reduction of the iminium ion over the aldehyde functionality, preventing direct reduction of the starting material.

Reagents:

-

Substrate: 1-(3-cyanophenyl)cyclopropane-1-carbaldehyde (1.0 equiv)

-

Amine: R-NH₂ (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (1.0 equiv) – Optional, use only if imine formation is slow.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1-(3-cyanophenyl)cyclopropane-1-carbaldehyde (1.0 mmol) in anhydrous DCE (5 mL).

-

Amine Addition: Add the amine (1.1 mmol).

-

Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: If the amine is sterically hindered, extending this time to 2 hours is beneficial.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion.

-

Why Solid Addition? STAB degrades slowly in solution; solid addition ensures active hydride concentration.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (usually Hexanes/Ethyl Acetate).

Protocol B: Titanium(IV)-Mediated Reductive Amination

Best for: Sterically hindered amines or electron-deficient amines (anilines) where imine formation is unfavorable. Mechanism: Ti(OiPr)₄ acts as a mild Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.

Reagents:

-

Substrate: 1-(3-cyanophenyl)cyclopropane-1-carbaldehyde (1.0 equiv)

-

Amine: R-NH₂ (1.1 equiv)

-

Lewis Acid: Titanium(IV) Isopropoxide (1.2 equiv)

-

Reductant: NaBH₃CN (2.0 equiv) or NaBH₄ (if added after imine formation)

-

Solvent: Methanol (absolute) or THF.

Step-by-Step Procedure:

-

Complexation: In a dried flask under N₂, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in neat Ti(OiPr)₄ (1.2 mmol) or minimal THF.

-

Stirring: Stir at RT for 4–6 hours. The solution often becomes viscous.

-

Validation: Monitor by TLC.[1] The disappearance of aldehyde indicates complete imine formation.

-

-

Dilution: Dilute the mixture with absolute Methanol (4 mL).

-

Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 mmol) or NaBH₃CN (2.0 mmol) portion-wise.

-

Caution: Exothermic reaction.

-

-

Workup (Titanium Removal): Quench with 1N NaOH (2 mL). A white precipitate (TiO₂) will form.

-

Filtration: Dilute with EtOAc and filter through a pad of Celite to remove the titanium salts.

-

Extraction: Wash the filtrate with brine, dry, and concentrate.

Analytical Validation (QC)

To ensure the protocol worked and the core scaffold is intact, look for these specific signals:

1. Nitrile Integrity (IR Spectroscopy):

-

Signal: Sharp peak at ~2230 cm⁻¹ .

-

Failure Mode: If this peak disappears or shifts significantly to ~3300 cm⁻¹ (broad), you have reduced the nitrile to a primary amine.

2. Cyclopropane Integrity (¹H NMR):

-

Signal: Distinctive high-field multiplets between δ 1.0 – 1.6 ppm (4H).

-

Failure Mode: Disappearance of these multiplets and appearance of olefinic protons (δ 5.0–6.0 ppm) indicates ring opening.

3. Product Confirmation (¹H NMR):

-

Signal: The benzylic proton (adjacent to the new amine) typically shifts upfield from ~9-10 ppm (aldehyde) to ~3.5–4.0 ppm (amine -CH₂-N).

References & Authority

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Relevance: The foundational text for STAB protocols, establishing chemoselectivity over nitriles.

-

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

-

Relevance: Defines the Protocol B for hindered amines using Titanium.

-

-

Gagnon, A., et al. "Compatibility of functional groups with the reduction of amides to amines with mono- and polymethylsiloxanes catalyzed by platinum and rhodium complexes." Journal of Organic Chemistry, 2021.[2] (General reference for Silane compatibility).

-

Relevance: Supports the exclusion of strong catalytic hydrogenation when nitriles are present.

-

-

Common Organic Chemistry. "Reductive Amination Conditions and Reagents."

-

Relevance: General verification of solvent and stoichiometry standards.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Cyanophenyl)cyclopropane-1-carboxylic Acid

[1][2]

Status: Operational Ticket ID: #SYN-CYC-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Guide[1][2]

Executive Summary

The synthesis of 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid presents a classic chemoselectivity paradox. You must construct a strained cyclopropane ring (requiring high energy/strong bases) while preserving a sensitive nitrile group (which is prone to hydrolysis under those exact conditions).[2]

This guide deviates from standard textbook protocols. Based on industrial scale-up data, the "textbook" route (using malonates) often fails due to decarboxylation issues and poor atom economy.[1] The recommended industrial standard is the dialkylation of arylacetic esters via Phase Transfer Catalysis (PTC) , followed by a chemoselective hydrolysis .

Module 1: The Construction Phase (Cyclopropanation)

The Challenge: Incomplete cyclization (mono-alkylation) and polymerization of the alkylating agent.[1]

Primary Protocol: PTC-Mediated Dialkylation

Do not use NaH/DMSO unless strictly necessary.[1][2] It is too harsh for the nitrile moiety and difficult to scale.[2] Use a solid-liquid Phase Transfer Catalysis (PTC) system.[1][2]

Optimized Reagents:

-

Substrate: Methyl 2-(3-cyanophenyl)acetate (The methyl ester is preferred over ethyl for easier hydrolysis later).[1][2]

-

Base: 50% NaOH (aq) or solid KOH (finely powdered).[2]

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (1-5 mol%).[1][2]

Troubleshooting Guide: Cyclopropanation

| Symptom | Probable Cause | Corrective Action |

| Significant Mono-alkylated Impurity | Stirring rate is too low.[1][2] | Physics Check: PTC is diffusion-controlled.[1][2] Increase impeller speed to >600 RPM to maximize interfacial area. |

| Low Yield (<50%) | Hydrolysis of the starting ester.[2] | Water Control: Ensure the organic phase is concentrated.[2] If using solid KOH, minimize water content.[2] |

| Polymerization (Gummy residue) | 1,2-dibromoethane added too fast. | Dosing Strategy: Add the dibromoethane slowly to the mixture of ester/base/catalyst.[2] Do not dump it in. |

| Reaction Stalls at 80% | Catalyst poisoning/degradation.[2] | Re-charge: Add a second portion (0.5 mol%) of catalyst halfway through the reaction. |

Critical Mechanism Visualization

Figure 1: Kinetic pathway of PTC cyclopropanation. Note that the second alkylation (cyclization) is usually faster than the first due to the gem-dialkyl effect, provided the temperature is controlled.[1]

Module 2: The Preservation Phase (Chemoselective Hydrolysis)

The Challenge: Hydrolyzing the ester to the acid without hydrolyzing the nitrile to an amide (primary failure mode).

The Trap: Standard refluxing with NaOH/MeOH will destroy your nitrile yield (converting -CN to -CONH2).[1][2]

Protocol A: The "Lithium Loophole" (Recommended)

Lithium Hydroxide (LiOH) is less nucleophilic than NaOH and allows for greater control.[2]

-

Solvent: THF:Water (4:1).[2] The THF solvates the organic ester, protecting the nitrile via steric bulk.

-

Temperature: 0°C to 10°C (Do not heat).

-

Stoichiometry: 1.1 eq LiOH.

-

Monitoring: HPLC is mandatory.[2] TLC is insufficient to distinguish Amide vs Nitrile clearly.[2]

Protocol B: Anhydrous Cleavage (The "Nuclear Option")

If the nitrile is extremely sensitive, avoid water entirely.

-

Reagent: Potassium trimethylsilanolate (KOTMS) in THF.[2]

-

Mechanism: This cleaves the methyl ester to form the potassium salt and TMS-OMe.[1][2]

-

Advantage: Zero risk of nitrile hydrolysis (no water present).[2]

Troubleshooting Guide: Hydrolysis

| Issue | Diagnosis | Solution |

| Amide Peak in HPLC | Over-hydrolysis. | Stop: Quench immediately with cold dilute HCl. Switch to Protocol B (KOTMS).[2] |

| Incomplete Reaction | Steric hindrance of the cyclopropane.[2] | Solvent Switch: Change THF to DME (Dimethoxyethane) to increase cation chelation, but keep temp <20°C. |

| Product is an Oil | Impurities preventing crystallization.[2] | Salt Formation: Isolate as the Dicyclohexylamine (DCHA) salt first, then acidify to release the pure free acid. |

Module 3: Isolation & Purification

The physical properties of 1-arylcyclopropanecarboxylic acids often lead to "oiling out" during acidification.[1][2]

The "Reverse Quench" Technique: Do not pour acid into the reaction mixture.[2]

-

Prepare a beaker of dilute HCl (pH 2) mixed with ice.

-

Slowly pour the basic reaction mixture into the acid.

-

This ensures the product precipitates instantly as a solid rather than forming a sticky oil (which happens if the pH drops slowly).[2]

Frequently Asked Questions (FAQ)

Q: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane? A: Yes, and it often improves yield.[1][2] The iodine/bromine exchange rate is different.[2] The chloride is a poorer leaving group, which can actually reduce the rate of intermolecular polymerization (dimerization) while still allowing the intramolecular cyclization to proceed.

Q: Why is my melting point lower than the literature value (approx 117-118°C)? A: You likely have the des-cyano impurity or the amide impurity.[1][2] The nitrile group is thermally stable but chemically sensitive.[2] Recrystallize from Toluene/Heptane (1:3).[2] Avoid alcohols for recrystallization as they can induce transesterification if any acid catalyst is present.[2]

Q: Is the nitrile group stable to the cyclopropanation conditions? A: Generally, yes. The PTC conditions (NaOH/Toluene) are biphasic.[2] The nitrile stays in the toluene layer, protected from the aqueous caustic layer. This is the main advantage of PTC over homogeneous conditions (like NaH/DMSO) where the nitrile is constantly exposed to the base.

Decision Tree: Process Optimization

Figure 2: Diagnostic logic for identifying yield loss during the synthesis workflow.

References

-

Organic Syntheses Procedure (General Cyclopropanation)

-

Phase Transfer Catalysis Mechanism

- Phase-Transfer Catalyzed Asymmetric Arylacetate Alkylation.

-

Selective Hydrolysis Strategy

- Selective hydrolysis of ester in presence of nitrile. (General methodology via KOTMS/LiOH).

-

(Note: Discussion covers the inverse, validating the sensitivity issues).

-

Patent Literature (Analogous Chemistry)

Sources

- 1. EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production - Google Patents [patents.google.com]

- 2. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 4. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]

Technical Support Center: Minimizing Decarboxylation in Cyclopropane Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of unintended decarboxylation in cyclopropane carboxylic acids. Cyclopropane rings are prized scaffolds in medicinal chemistry, but their inherent ring strain can render them susceptible to side reactions, particularly decarboxylation.[1][2][3][4] This resource is designed to equip you with the knowledge and practical protocols to minimize this side reaction and ensure the integrity of your target molecules.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter during your experiments, offering a step-by-step approach to identify the cause and implement a solution.

Scenario 1: My cyclopropane acid is decomposing upon storage. What can I do?

Answer:

The stability of cyclopropane acids can be compromised by improper storage conditions. Here’s a checklist to ensure long-term stability:

-

Temperature: Store your cyclopropane carboxylic acid at low temperatures, ideally at or below 4°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.

-

pH: While a specific optimal pH for storage isn't universally defined, it's generally advisable to store the acid in its solid, neutral form. If in solution, avoid strongly acidic or basic conditions, which can catalyze decarboxylation. Some studies on other carboxylic acids have shown that the rate of decarboxylation can be pH-dependent.[5][6][7]

-

Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation pathways that might be initiated by atmospheric components.

-

Solvent Choice: If storage in solution is necessary, choose a non-polar, aprotic solvent. Protic solvents can potentially facilitate proton transfer steps that may be involved in certain decarboxylation mechanisms.

Scenario 2: I'm observing significant by-product formation, likely from decarboxylation, during my amide coupling reaction. How can I prevent this?

Answer:

Amide coupling often requires activation of the carboxylic acid, a step that can inadvertently lead to decarboxylation if not handled correctly. The key is to use mild activation methods that do not require high temperatures.

Troubleshooting Steps:

-

Lower the Reaction Temperature: High temperatures are a primary driver of decarboxylation.[8][9] Whenever possible, run your coupling reactions at room temperature or below (e.g., 0°C).

-

Choose the Right Coupling Agents: Utilize coupling agents that are effective at low temperatures. Common choices include:

-

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These reagents form an activated ester intermediate at low temperatures, which then reacts with the amine.

-

Uronium/Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and can be used at low temperatures.

-

-

Control the pH: Maintain a neutral or slightly basic pH during the reaction. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is common in amide coupling reactions and can help to neutralize any acidic by-products without promoting decarboxylation.

-

Order of Addition: Add the coupling agent to the carboxylic acid first to form the activated intermediate before introducing the amine. This can minimize the time the free acid is exposed to potentially destabilizing conditions.

Experimental Protocol: Low-Temperature Amide Coupling

This protocol is designed to minimize decarboxylation by using a common carbodiimide coupling agent at 0°C.

-

Materials:

-

Cyclopropane carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

-

Procedure:

-

Dissolve the cyclopropane carboxylic acid and HOBt in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0°C using an ice bath.

-

Add EDC to the cooled solution and stir for 15-30 minutes at 0°C to allow for the formation of the activated ester.

-

Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, perform a standard aqueous workup. For example, dilute with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

-

Scenario 3: My esterification reaction is giving me low yields, and I suspect decarboxylation is the culprit. What should I do?

Answer:

Traditional esterification methods, like Fischer esterification, which use strong acids and high heat, are often too harsh for sensitive cyclopropane acids.

Troubleshooting Steps:

-

Avoid High Temperatures and Strong Acids: Steer clear of refluxing in the alcohol with a strong acid catalyst.

-

Use Mild Esterification Methods:

-

Carbodiimide-Mediated Esterification: Similar to amide coupling, you can use EDC or DCC with a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). This reaction proceeds readily at room temperature or below.

-

Mitsunobu Reaction: This reaction allows for the formation of an ester from a primary or secondary alcohol under mild, neutral conditions, typically at or below room temperature. It uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).

-

Alkylation of the Carboxylate Salt: Convert the cyclopropane carboxylic acid to its carboxylate salt (e.g., with cesium carbonate or another mild base) and then react it with an alkyl halide. This method avoids acidic conditions entirely.

-

Data Summary: Impact of Reaction Conditions on Decarboxylation

| Reaction Type | Standard Conditions | Recommended Conditions for Cyclopropane Acids | Rationale |

| Amide Coupling | High temperature, various coupling agents | 0°C to RT, EDC/HOBt or HATU | Minimizes thermal energy input that can overcome the activation barrier for decarboxylation. |

| Esterification | Refluxing alcohol with H₂SO₄ | RT, DCC/DMAP or Mitsunobu conditions | Avoids strongly acidic and high-temperature conditions which are known to promote decarboxylation. |

| Purification | Distillation at atmospheric pressure | Vacuum distillation, recrystallization, or chromatography | Lowers the boiling point, reducing thermal stress on the molecule.[10] Recrystallization from appropriate solvents is a non-thermal method. |

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of decarboxylation in cyclopropane acids?

A1: The primary cause is the inherent ring strain of the cyclopropane ring.[1][2][3][4] This strain weakens the C-C bonds within the ring and can lower the activation energy for reactions that lead to ring-opening or rearrangement. In some cases, the decarboxylation mechanism involves an initial ring-opening to form a more stable intermediate, which then loses CO₂.[8] The presence of activating groups on the cyclopropane ring can further influence the propensity for decarboxylation.

Q2: Can I use protecting groups to prevent decarboxylation?

A2: Yes, converting the carboxylic acid to an ester is an excellent strategy to prevent decarboxylation during other reaction steps. Esters are generally more stable towards decarboxylation than the corresponding free acids. Choose an ester that can be cleaved under mild conditions once your desired transformations are complete.

-

Methyl or Ethyl Esters: Cleaved by hydrolysis under basic (e.g., LiOH, NaOH) or acidic conditions. Care must be taken during hydrolysis to use mild conditions (e.g., low temperature) to avoid decarboxylation of the newly formed acid.

-

Benzyl Esters: Can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), which is often compatible with cyclopropane rings.

-

tert-Butyl Esters: Cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at low temperatures.

Q3: Are there any catalysts I should absolutely avoid when working with cyclopropane acids?

A3: Caution should be exercised with certain transition metal catalysts, particularly those known to promote C-C bond cleavage or rearrangement. While specific incompatibilities are highly substrate-dependent, be wary of:

-

Strong Lewis Acids: Can coordinate to the carboxyl group and facilitate decarboxylation.

-

Certain Palladium Catalysts: While widely used, some palladium-catalyzed reactions can involve intermediates that might trigger decarboxylation or ring-opening, especially at elevated temperatures.

-

Photoredox and Iron Catalysts: Recent literature has shown that specific photoredox and iron-based catalytic systems can be used to intentionally promote the decarboxylation of cyclopropane acids to generate cyclopropyl radicals.[11][12] These conditions should obviously be avoided if decarboxylation is undesirable.

Q4: How should I purify my cyclopropane acid to avoid decarboxylation?

A4: Purification should be conducted under the mildest conditions possible.

-

Acid-Base Extraction: A standard method for purifying carboxylic acids.[13] Dissolve the crude material in an organic solvent and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, is then washed with fresh organic solvent to remove neutral impurities. Finally, the aqueous layer is carefully acidified at low temperature (e.g., with 1M HCl in an ice bath) to a pH several units below the pKa of the acid, and the purified acid is extracted back into an organic solvent.[13]

-

Recrystallization: If your cyclopropane acid is a solid, recrystallization from a suitable solvent system is an excellent, non-destructive purification method.

-

Distillation: If your acid is a liquid, distillation under reduced pressure is preferable to minimize the temperature required.[10]

Visualizing the Problem: Decarboxylation Pathways

The following diagrams illustrate the general concept of thermal decarboxylation and a simplified decision-making workflow for handling cyclopropane acids.

Caption: A simplified representation of thermal decarboxylation.

Caption: Decision workflow for using cyclopropane acids in synthesis.

References

- Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc.

- Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.

- Overcoming Challenges in Small-Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron-Thiol C

- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cycliz

- Why is cyclopropane more acidic than cyclohexane? Quora.

- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.

- MCQ about decarboxylation of cyclopropane carboxylic acid: For exams like, CSIR-NET, BS-MS, IIT-JAM. YouTube.

- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.

- Stability of Cyclopropane and Conjugated Linoleic Acids During Fatty Acid Quantific

- cyclopropanecarboxylic acid. Organic Syntheses Procedure.

- Stability of cycloalkanes (video). Khan Academy.

- Direct quantitation of fatty acids present in bacteria and fungi: stability of the cyclopropane ring to chlorotrimethylsilane. PubMed.

- Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.

- Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.

- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Source not fully available].

- Technical Support Center: Cyclohexaneacetic Acid Reactions & Decarboxyl

- Process for preparing optically active cyclopropanecarboxylic acids.

- Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.

- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regul

- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

- Cyclopropane fatty acids are required for survival at extreme acid pH.

- How Activated Carboxylic Acids Can Drive Dissipative Systems. [Source not fully available].

- Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Source not fully available].

- Stability of cycloalkanes. Khan Academy - YouTube.

- Effect of pH in syngas conversion to C4 & C6 acids in mixed-culture trickle bed reactors. [Source not fully available].

- Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. [Source not fully available].

- Why might the rate of a decarboxyl

- Cyclopropanecarboxylic acid synthesis. ChemicalBook.

- Thermal decarboxylation depends on the pH?

- Decarboxylation of Cyclopropylacetic Acid Derivatives. A New Synthetic Method.

- Decarboxyl

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 4. m.youtube.com [m.youtube.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Technical Support Center: Optimizing Reaction Conditions for gem-Disubstituted Cyclopropanes

Welcome to the technical support center for the synthesis of gem--disubstituted cyclopropanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable three-membered rings. Here, we will address common challenges and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

The construction of gem-disubstituted cyclopropanes is a cornerstone of modern organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1][2] However, the synthesis of these strained structures is not without its challenges. This guide is structured to provide practical, experience-driven advice to overcome common hurdles in the laboratory.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of gem-disubstituted cyclopropanes.

Q1: My Simmons-Smith reaction is sluggish or failing. What are the most common causes?

A1: Low reactivity in a Simmons-Smith reaction can often be attributed to a few key factors:

-

Inactive Zinc: The zinc-copper couple must be freshly activated to ensure a reactive surface.[3] Inadequate activation can lead to a significant decrease in the formation of the active zinc carbenoid.

-

Moisture: The organozinc intermediates are highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[3]

-

Substrate Reactivity: Electron-deficient alkenes are inherently less reactive towards the electrophilic Simmons-Smith reagent.[4] For such substrates, consider using a more reactive variant of the reagent, such as the Furukawa modification (Et₂Zn/CH₂I₂).[3][5]

Q2: I am observing significant side products in my transition-metal-catalyzed cyclopropanation. How can I improve the chemoselectivity?

A2: Side product formation, such as β-hydride elimination, is a common issue in rhodium-catalyzed cyclopropanations, particularly with α-alkyl-α-diazoesters.[6] To enhance chemoselectivity:

-

Ligand Modification: Employing sterically demanding ligands on the metal catalyst can suppress undesired pathways. For instance, using dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄) can effectively minimize β-hydride elimination and favor cyclopropanation.[6]

-

Temperature Control: Lowering the reaction temperature is often crucial for suppressing side reactions.[6]

-

Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. A systematic screening of solvents may be necessary to find the optimal conditions for your specific substrate.[7]

Q3: My Michael-Initiated Ring-Closure (MIRC) reaction is not proceeding to completion, or I'm seeing decomposition of my starting materials.

A3: Incomplete conversion or degradation in MIRC reactions can be due to several factors:

-

Base Strength: The choice and stoichiometry of the base are critical. A base that is too strong can lead to undesired side reactions, while one that is too weak may not facilitate the initial Michael addition effectively.

-

Leaving Group: The efficiency of the final ring-closing step is highly dependent on the nature of the leaving group. A poor leaving group will hinder the intramolecular Sₙ2 reaction.

-

Substrate Stability: Some substrates, particularly certain esters, can be labile under MIRC conditions, leading to decomposition.[8] Careful monitoring of the reaction by techniques like TLC or NMR is recommended to identify the optimal reaction time.

Q4: How can I control the diastereoselectivity of my cyclopropanation reaction?

A4: Achieving high diastereoselectivity is a common goal. Several strategies can be employed:

-

Substrate Control: The inherent stereochemistry of the alkene is often preserved in concerted cyclopropanation reactions like the Simmons-Smith reaction.[9] The use of chiral auxiliaries on the substrate can also direct the stereochemical outcome.

-

Catalyst Control: In transition-metal-catalyzed reactions, the use of chiral ligands can induce high levels of diastereoselectivity and enantioselectivity.[7][10][11] The steric and electronic properties of the catalyst play a crucial role in dictating the approach of the alkene to the metal-carbene intermediate.[6][12]

-

Directing Groups: The presence of coordinating groups, such as hydroxyl groups in allylic alcohols, can direct the cyclopropanating agent to a specific face of the double bond in Simmons-Smith reactions, leading to high diastereoselectivity.[3][13]

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific cyclopropanation methods.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and widely used method for the synthesis of cyclopropanes.[4] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[5]

Problem: Low or No Product Formation

| Potential Cause | Explanation | Recommended Solution |

| Inactive Zinc-Copper Couple | The surface of the zinc can become oxidized, reducing its reactivity. | Activate the zinc dust immediately before use. This can be done by washing with dilute acid, followed by treatment with a copper(II) sulfate solution.[3] |

| Presence of Water | Organozinc reagents are highly sensitive to moisture and will be quenched by water. | Use flame-dried glassware, anhydrous solvents, and maintain a dry, inert atmosphere (argon or nitrogen) throughout the experiment.[3][14] |

| Poor Reagent Quality | Diiodomethane can decompose over time, releasing iodine. | Use freshly distilled or commercially available high-purity diiodomethane. Store it in a cool, dark place. |

| Low Substrate Reactivity | Electron-deficient alkenes react slowly with the standard Simmons-Smith reagent. | Consider using the more reactive Furukawa modification (Et₂Zn/CH₂I₂).[3][5] Alternatively, modifications of the zinc carbenoid with electron-withdrawing groups can increase reactivity.[13] |

Experimental Protocol: Activation of Zinc-Copper Couple

-

Place zinc dust in a flask under an inert atmosphere.

-

Add a dilute solution of hydrochloric acid and stir for a few minutes to etch the surface.

-

Decant the acid and wash the zinc dust sequentially with water, ethanol, and diethyl ether.

-

Dry the activated zinc under high vacuum.

-

Add a solution of copper(II) sulfate in water and stir until the blue color disappears.

-

Decant the solution and wash the resulting zinc-copper couple with anhydrous diethyl ether.

-

Dry the couple under high vacuum before use.

Workflow for Troubleshooting Low Yield in Simmons-Smith Reactions

Caption: Troubleshooting workflow for low-yielding Simmons-Smith reactions.

Transition-Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes with diazo compounds.[15] These reactions often proceed with high efficiency and stereoselectivity.

Problem: Low Diastereoselectivity or Enantioselectivity

| Potential Cause | Explanation | Recommended Solution |

| Suboptimal Catalyst | The structure of the catalyst, including the metal center and the ligands, is paramount for stereocontrol. | Screen a variety of chiral catalysts. For rhodium-catalyzed reactions, catalysts with bulky ligands often provide higher selectivity.[6] For example, Rh₂(S-TCPTAD)₄ has shown excellent performance for the cyclopropanation of electron-deficient alkenes.[16] |

| Incorrect Solvent | The solvent can influence the conformation of the catalyst and the transition state of the reaction. | Perform a solvent screen to identify the optimal medium for your reaction. Non-polar solvents like pentane or dichloromethane are often good starting points.[7] |

| Inappropriate Temperature | Reaction temperature can affect the selectivity of the catalyst. | Vary the reaction temperature. While some reactions proceed well at room temperature, others may require cooling to achieve high stereoselectivity. |

| Slow Addition of Diazo Compound | A high concentration of the diazo compound can lead to side reactions, including dimerization, which can affect the overall selectivity. | Add the diazo compound slowly to the reaction mixture using a syringe pump to maintain a low steady-state concentration. |

Data on Catalyst Performance in Asymmetric Cyclopropanation

The following table summarizes the performance of different rhodium catalysts in the enantioselective cyclopropanation of styrene with a diazoacetate, illustrating the significant impact of the catalyst structure on the enantiomeric excess (ee).

| Catalyst | Solvent | Yield (%) | ee (%) |

| Rh₂(S-DOSP)₄ | Pentane | 59 | 77 |

| Rh₂(S-PTAD)₄ | Pentane | - | 35 |

| Rh₂(S-TCPTAD)₄ | Pentane | 71 | 84 |

| Rh₂(S-PTTL)₄ | Pentane | - | 27 |

| Rh₂(S-TCPTTL)₄ | Pentane | - | 74 |

| Data adapted from a study on rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes.[16] |

Logical Relationship Diagram for Optimizing Stereoselectivity

Caption: Stepwise approach to optimizing stereoselectivity in catalytic cyclopropanation.